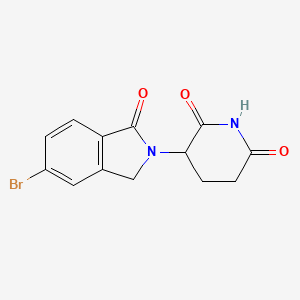
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is an organic compound that features a naphthalene ring substituted with methoxy groups at the 6 and 7 positions, and a butanoic acid moiety with a ketone functional group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxynaphthalene, which is commercially available or can be synthesized from naphthalene derivatives.
Functional Group Introduction: The introduction of the butanoic acid moiety can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 6,7-dimethoxynaphthalene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the ketone functional group at the 4 position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the ketone functional group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(6,7-dimethoxynaphthalen-2-yl)but-3-en-2-ol: A similar compound with an alcohol group instead of a ketone.
2-(6,7-dimethoxynaphthalen-2-yl)-4,5-dimethoxyaniline: Another derivative with additional methoxy groups and an aniline moiety.
Uniqueness
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is unique due to the presence of both the naphthalene ring with methoxy substitutions and the butanoic acid moiety with a ketone functional group
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid involves the condensation of 2-naphthol with ethyl acetoacetate, followed by methylation and oxidation to yield the desired product.", "Starting Materials": [ "2-naphthol", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 2-naphthol with ethyl acetoacetate in the presence of sulfuric acid to yield 6,7-dimethoxy-2-naphthol-4-yl-4-oxobutanoic acid ethyl ester.", "Step 2: Methylation of the ethyl ester using methyl iodide and sodium hydride to yield 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using sodium hydroxide to yield 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid." ] } | |
CAS番号 |
967-70-4 |
分子式 |
C16H16O5 |
分子量 |
288.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



